molecular formula C10H8Cl3NO3 B5847729 methyl 4-[(trichloroacetyl)amino]benzoate

methyl 4-[(trichloroacetyl)amino]benzoate

Cat. No.: B5847729
M. Wt: 296.5 g/mol
InChI Key: CBXXSNWJRGQCHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(trichloroacetyl)amino]benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TCB or trichloroacetylbenzoic acid methyl ester and is classified as a synthetic organic compound.

Mechanism of Action

Methyl 4-[(trichloroacetyl)amino]benzoate acts as a nucleophile and reacts with various electrophiles to form new compounds. The trichloroacetyl group present in TCB is highly reactive and can undergo various chemical reactions, making it a versatile reagent for organic synthesis. The mechanism of action of TCB is complex and depends on the specific reaction it is involved in.
Biochemical and Physiological Effects
This compound does not have any known biochemical or physiological effects on living organisms. However, it is important to note that TCB is a synthetic organic compound and should be handled with care to avoid any potential harm to humans or the environment.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 4-[(trichloroacetyl)amino]benzoate in lab experiments is its high reactivity and versatility. TCB can be used in a wide range of reactions, making it a valuable reagent for organic synthesis. However, it is also important to note that TCB is a hazardous compound and should be handled with care. The limitations of using TCB in lab experiments include its high toxicity and potential harm to the environment.

Future Directions

There are several future directions for the use of methyl 4-[(trichloroacetyl)amino]benzoate in scientific research. One of the primary areas of focus is the development of new synthetic routes for the production of TCB. Researchers are also exploring the potential applications of TCB in the field of medicinal chemistry, where it could be used as a starting material for the synthesis of new drugs. Another area of interest is the use of TCB in the production of agrochemicals, where it could be used to develop new pesticides and herbicides.
Conclusion
This compound is a synthetic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. This paper has provided an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of TCB. It is important to note that TCB is a hazardous compound and should be handled with care to avoid any potential harm to humans or the environment.

Synthesis Methods

Methyl 4-[(trichloroacetyl)amino]benzoate can be synthesized by reacting 4-aminobenzoic acid with trichloroacetic anhydride and methyl alcohol. The reaction takes place under controlled conditions and results in the formation of TCB. The purity of the product can be improved by recrystallization and other purification techniques.

Scientific Research Applications

Methyl 4-[(trichloroacetyl)amino]benzoate has been extensively studied for its potential applications in various fields of science. One of the primary applications of this compound is in the field of organic chemistry, where it is used as a reagent for the synthesis of various organic compounds. TCB is also used in the production of pharmaceuticals and agrochemicals due to its unique chemical properties.

Properties

IUPAC Name

methyl 4-[(2,2,2-trichloroacetyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl3NO3/c1-17-8(15)6-2-4-7(5-3-6)14-9(16)10(11,12)13/h2-5H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXXSNWJRGQCHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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